molecular formula C21H28N2O5S B2961466 methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396636-43-3

methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2961466
CAS No.: 1396636-43-3
M. Wt: 420.52
InChI Key: OHBXKOPIMIMVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methyl benzoate core linked via a sulfamoyl group to a piperidine ring substituted with a (2,5-dimethylfuran-3-yl)methyl moiety. The 2,5-dimethylfuran substituent introduces electron-rich aromaticity and lipophilicity, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-15-12-19(16(2)28-15)14-23-10-8-17(9-11-23)13-22-29(25,26)20-6-4-18(5-7-20)21(24)27-3/h4-7,12,17,22H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXKOPIMIMVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique molecular structure that incorporates a piperidine core , a furan moiety , and a sulfamoyl group , which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O5SC_{21}H_{28}N_{2}O_{5}S, with a molecular weight of approximately 420.5 g/mol . The structure can be described as follows:

PropertyValue
Molecular FormulaC21H28N2O5SC_{21}H_{28}N_{2}O_{5}S
Molecular Weight420.5 g/mol
CAS Number1396636-43-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of various enzymes and receptors, particularly those involved in cancer pathways. Specifically, it has been studied for its potential as an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. These interactions can modulate signaling pathways associated with cell proliferation and survival, leading to inhibition of tumor growth and induction of apoptosis in cancer cells.

Pharmacological Studies

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, similar sulfamoyl benzoates have demonstrated high affinity for carbonic anhydrase IX (CAIX), which is overexpressed in various tumors . The binding affinity of these compounds suggests their potential utility in targeted cancer therapies.

Case Studies

  • Study on Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound's mechanism involves the disruption of key cellular processes involved in tumorigenesis.
  • Inhibition of Enzymatic Activity : A recent investigation into the inhibitory effects of this compound on ALK revealed that it effectively reduces the phosphorylation levels of downstream targets associated with cell survival and proliferation pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the preparation of the piperidine derivative through reactions involving functionalization and subsequent introduction of the sulfamoyl group. Key reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Analogs Identified:

Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate (CAS 1396714-73-0)

  • Structural Difference: Replaces the (2,5-dimethylfuran-3-yl)methyl group with a pyrimidin-2-yl substituent.
  • Implications: Pyrimidine’s hydrogen-bonding capacity may enhance target affinity compared to the hydrophobic furan.

Methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate (CAS 1396635-81-6)

  • Structural Difference: Substitutes the piperidine with a 2-hydroxypropyl group bearing a benzodioxole ring.
  • Implications: The benzodioxole’s electron-rich nature and hydroxypropyl linker could alter solubility and metabolic stability.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Structural Difference: Replaces the benzoate-sulfamoyl-piperidine scaffold with a pyrazolo-pyrimidine-chromene system. Implications: The fluorinated aromatic system may improve metabolic stability and target engagement.

Physicochemical Properties

Property Target Compound (Dimethylfuran Analog) Pyrimidin-2-yl Analog (CAS 1396714-73-0) Benzodioxole Analog (CAS 1396635-81-6) Example 53
Molecular Weight ~450–500 (estimated) ~420–460 (estimated) ~450–490 (estimated) 589.1 (measured)
Key Substituent 2,5-Dimethylfuran Pyrimidine Benzodioxole Fluorinated chromene
Polarity Moderate (lipophilic furan) Higher (pyrimidine H-bonding) Moderate (benzodioxole π-system) High (fluorine, amide)
Potential Stability Oxidative susceptibility (furan) High (pyrimidine stability) Moderate (benzodioxole) High (fluorine blocks metabolism)

Q & A

Q. What are the critical steps for synthesizing methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate with high purity?

  • Methodological Answer : Synthesis involves coupling the piperidinylmethyl-sulfamoyl moiety to the benzoate core. Key steps include:
  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during sulfamoylation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Final characterization : Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structure using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

  • Methodological Answer : Utilize a combination of:
  • Single-crystal X-ray diffraction : Resolve bond angles and stereochemistry (e.g., piperidine ring conformation) .
  • Spectroscopic techniques :
  • 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylfuran and sulfamoyl groups).
  • FT-IR to confirm sulfonamide (S=O stretching at ~1350 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) functionalities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Store material in airtight containers away from oxidizers .

Q. What solvents are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : Solubility varies by solvent polarity:
SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Methanol~20Suitable for chromatography
Water<1Requires co-solvents (e.g., Tween-80)
Test solubility via serial dilution and UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design a stability-indicating assay for this compound under stressed conditions?

  • Methodological Answer :
  • Stress conditions : Expose to acid (0.1 M HCl), base (0.1 M NaOH), heat (60°C), and light (UV, 254 nm) for 24–72 hours.
  • Analytical method : Use HPLC with a C18 column and mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid). Monitor degradation products at 220 nm .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control variables : Standardize assay conditions (e.g., buffer pH, temperature). For enzyme inhibition assays, use ammonium acetate buffer (pH 6.5) to minimize variability .
  • Data normalization : Express activity relative to a positive control (e.g., known inhibitor) and validate via dose-response curves (IC50_{50}) .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for target binding?

  • Methodological Answer :
  • Piperidine modifications : Substitute the dimethylfuran group with other heterocycles (e.g., thiophene) to assess steric effects.
  • Sulfamoyl group tweaks : Replace the methyl benzoate with electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding.
  • Validation : Use molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity measurements .

Q. How to analyze the compound’s stability in biological matrices (e.g., plasma)?

  • Methodological Answer :
  • Sample preparation : Spike compound into rat plasma, precipitate proteins with acetonitrile, and centrifuge at 14,000 rpm.
  • LC-MS/MS quantification : Use a triple quadrupole MS with electrospray ionization (ESI+) and monitor transitions for the parent ion (m/z 334 → fragment ions). Validate stability over 24 hours at 4°C .

Q. What analytical techniques detect enantiomeric impurities in the synthesized compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to separate enantiomers.
  • Circular dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects at 220–300 nm .

Q. How to assess cross-reactivity in biological assays involving related piperidine derivatives?

  • Methodological Answer :
  • Competitive binding assays : Co-incubate with structurally similar compounds (e.g., 4-chloromethyl-phenyl derivatives) and measure displacement using fluorescence polarization.
  • Negative controls : Include piperidine-free analogs to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.